

# Technical Guide: 2-(Methylsulfonamido)benzoic Acid (CAS 162787-61-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Methylsulfonamido)benzoic Acid

Cat. No.: B063336

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## Introduction

**2-(Methylsulfonamido)benzoic acid**, with the CAS number 162787-61-3, is a member of the sulfonamide class of organic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by molecules containing the sulfonamide functional group. Structurally, it is a benzoic acid derivative with a methylsulfonamido substituent at the ortho position. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications as a synthetic intermediate or as a candidate for biological screening in various therapeutic areas. This guide provides a summary of its known physicochemical properties, a plausible synthetic route, and representative experimental protocols for its biological evaluation based on established methods for analogous compounds.

## Physicochemical Properties

The known physicochemical properties of **2-(Methylsulfonamido)benzoic Acid** are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

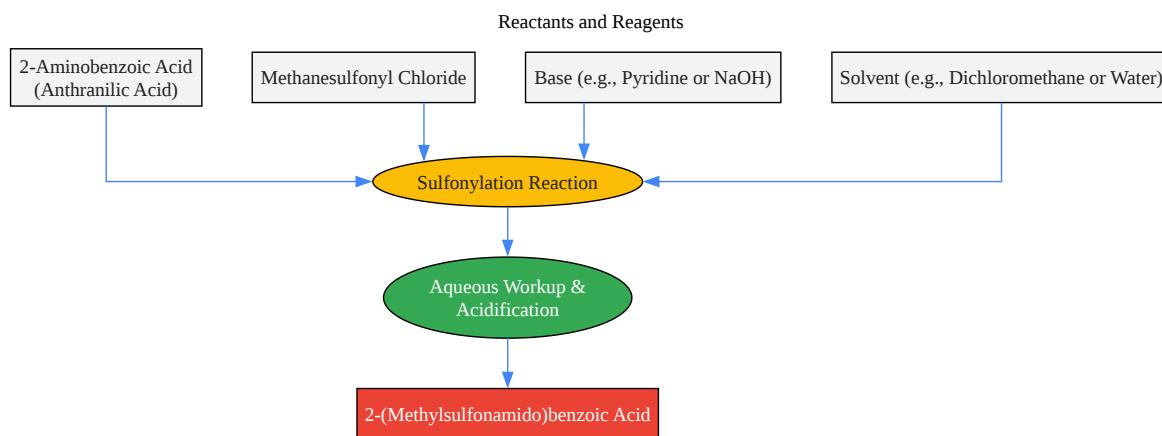
Property	Value	Source
CAS Number	162787-61-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> S	<a href="#">[3]</a>
Molecular Weight	215.23 g/mol	<a href="#">[3]</a>
Melting Point	187-189 °C	<a href="#">[3]</a>
Boiling Point	397.6 °C at 760 mmHg	<a href="#">[3]</a>
Flash Point	194.3 °C	<a href="#">[3]</a>
Density	1.51 g/cm <sup>3</sup>	<a href="#">[3]</a>
Vapor Pressure	4.9E-07 mmHg at 25°C	<a href="#">[3]</a>
Refractive Index	1.621	<a href="#">[3]</a>
pKa (Predicted)	3.17 ± 0.36	<a href="#">[3]</a>
LogP (Predicted)	1.91	<a href="#">[3]</a>
Hydrogen Bond Donor Count	2	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[3]</a>
Rotatable Bond Count	3	<a href="#">[3]</a>
IUPAC Name	2- [(methylsulfonyl)amino]benzoic acid	

## Synthesis

A specific, detailed synthesis protocol for **2-(Methylsulfonylamido)benzoic acid** is not readily available in peer-reviewed literature. However, a plausible and common method for the synthesis of N-arylsulfonamides involves the reaction of an amine with a sulfonyl chloride. In this case, 2-aminobenzoic acid (anthranilic acid) would serve as the starting material.

## Proposed Synthetic Route: Sulfenylation of Anthranilic Acid

The synthesis can be envisioned as a single-step reaction where 2-aminobenzoic acid is reacted with methanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.



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Caption: Proposed Synthesis Workflow for **2-(Methylsulfonamido)benzoic Acid**.

## Experimental Protocol (Representative)

This protocol is a general representation and may require optimization for optimal yield and purity.

Materials:

- 2-Aminobenzoic acid (1 equivalent)
- Methanesulfonyl chloride (1.1 equivalents)
- Pyridine (or another suitable base)
- Dichloromethane (DCM) or an alternative appropriate solvent
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard laboratory glassware

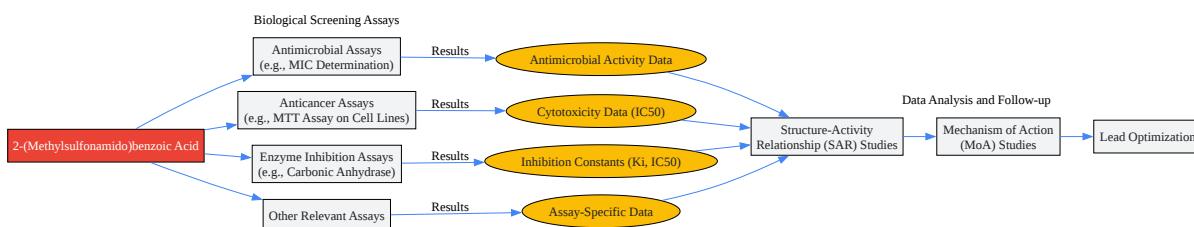
**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.
- Addition of Reagents: Slowly add pyridine (or another base) to the solution, followed by the dropwise addition of methanesulfonyl chloride.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
- Extraction: Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Potential Biological Activities and Experimental Evaluation

While no specific biological data has been found for **2-(Methylsulfonamido)benzoic acid**, the sulfonamide moiety is a well-known pharmacophore. Derivatives of sulfonamides have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. Therefore, it is plausible that this compound could be a candidate for screening in these areas.



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